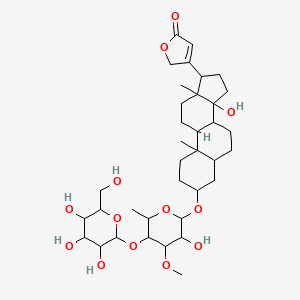

17-Thevebioside

Overview

Description

17-Thevebioside is a compound isolated from the air-dried leaves of Cerbera manghas and C. odollam . It has a molecular weight of 696.82 and a formula of C36H56O13 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation:OC@@C)(CC[C@@]1([H])C(CO3)=CC3=O)C@@C[C@H]5OC@HC@HO)OC@@HCO)OC)O)([H])[C@@]2([H])[C@]4(CC5)C .

Scientific Research Applications

Antiangiogenic Properties of 17-(Dimethylaminoethylamino)-17-Demethoxygeldanamycin : This study investigates the antiangiogenic properties of a specific compound, focusing on its effects on endothelial cells and its potential role in inhibiting angiogenesis. It highlights the importance of this compound in cancer research and its therapeutic potential (Kaur et al., 2004).

Growth Condition-Dependent Esp Expression by Enterococcus faecium Affects Initial Adherence and Biofilm Formation : This research explores the expression of the Enterococcus faecium Esp protein under different growth conditions and its correlation with biofilm formation. The study contributes to our understanding of microbial behavior in varying environments and has implications for addressing bacterial infections (van Wamel et al., 2006).

Discovery and Biosensing Applications of Diverse RNA-Cleaving DNAzymes : This paper discusses the discovery of DNAzymes capable of cleaving RNA-containing substrates and their potential applications in biosensing. The study is significant in the field of biotechnology, particularly in the development of diagnostic tools and environmental sensing technologies (Liu, Chang, & Li, 2017).

Biological control in the microbiome era Challenges and opportunities

: This study focuses on the potential of microbiome research in biological control, highlighting the challenges and opportunities in this field. It underscores the importance of understanding microbial communities in developing innovative biocontrol methods against plant pathogens (Massart, Martinez-Medina, & Jijakli, 2015).

Microbial fermentation of phytosterol sidechain cleaved for production of 17-keto steroids : This paper reviews the microbial degradation of phytosterol sidechain and the development of industrial biotechnology for the production of 17-keto steroids. It highlights the significance of this process in the steroid-pharmaceutical industry (Li Xiao-gang, 2010).

Mechanism of Action

Target of Action

17alpha-Thevebioside, a compound isolated from air-dried leaves of Cerbera manghas and C. odollam , has been found to target Steroid Receptor Coactivator-3 (SRC-3) in non-small cell lung cancer (NSCLC) cells . SRC-3 is a coactivator that plays a crucial role in cellular processes such as proliferation and differentiation .

Mode of Action

The compound promotes ubiquitin-mediated degradation of SRC-3 . Ubiquitin is a small protein that tags other proteins for degradation. When 17alpha-Thevebioside interacts with SRC-3, it triggers the attachment of ubiquitin to SRC-3, marking it for destruction by the cell’s proteasome system . This leads to a significant down-regulation of SRC-3 .

Biochemical Pathways

The degradation of SRC-3 subsequently inhibits the Insulin-like Growth Factor 1 Receptor (IGF-1R) - Phosphoinositide 3-Kinase (PI3K) - Protein Kinase B (AKT) signaling pathway . This pathway is involved in regulating cell survival and growth. By inhibiting this pathway, 17alpha-Thevebioside promotes apoptosis, or programmed cell death, in NSCLC cells .

Pharmacokinetics

These include absorption, distribution, metabolism, and excretion (ADME) properties that impact the bioavailability of the compound . The compound’s physical properties, such as being a powder , may influence its absorption and distribution in the body

Result of Action

The result of 17alpha-Thevebioside’s action is the inhibition of tumor growth in NSCLC. By promoting the degradation of SRC-3 and inhibiting the IGF-1R-PI3K-AKT signaling pathway, the compound induces apoptosis in NSCLC cells . This leads to a reduction in cell proliferation and tumor growth .

Action Environment

The action of 17alpha-Thevebioside can be influenced by various environmental factors. For instance, the compound is recommended to be stored at 2-8°C, protected from air and light . These conditions may help maintain the stability and efficacy of the compound. Additionally, the compound’s action may be influenced by the specific cellular environment in which it is active, including the presence of other molecules and the state of the targeted cells .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

17alpha-Thevebioside plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as SRC-3, leading to its ubiquitin-proteasome-mediated degradation . This interaction subsequently inhibits the AKT signaling pathway, promoting apoptosis in non-small cell lung cancer cells . Additionally, 17alpha-Thevebioside interacts with various biomolecules, influencing their activity and stability.

Cellular Effects

17alpha-Thevebioside exerts significant effects on various cell types and cellular processes. In non-small cell lung cancer cells, it induces apoptosis by down-regulating SRC-3 and inhibiting the AKT signaling pathway . This compound also affects cellular metabolism and gene expression, leading to changes in cell function and viability. The impact of 17alpha-Thevebioside on cell signaling pathways highlights its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of 17alpha-Thevebioside involves its binding interactions with biomolecules, leading to enzyme inhibition or activation. Specifically, 17alpha-Thevebioside binds to SRC-3, promoting its ubiquitination and subsequent degradation via the proteasome pathway . This degradation inhibits the AKT signaling pathway, resulting in increased apoptosis in cancer cells. Additionally, 17alpha-Thevebioside may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 17alpha-Thevebioside have been observed to change over time. The compound exhibits stability under specific storage conditions, such as -20°C for up to three years in powder form . Its stability in solution is limited, with a recommended storage duration of one month at -20°C

Dosage Effects in Animal Models

The effects of 17alpha-Thevebioside vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively induces apoptosis in cancer cells without causing significant toxicity to vital organs such as the liver, kidney, and heart . At higher doses, 17alpha-Thevebioside may exhibit toxic effects, necessitating careful dosage optimization in preclinical and clinical studies.

Properties

IUPAC Name |

3-[14-hydroxy-3-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O13/c1-17-30(49-32-28(41)27(40)26(39)24(15-37)48-32)31(44-4)29(42)33(46-17)47-20-7-10-34(2)19(14-20)5-6-23-22(34)8-11-35(3)21(9-12-36(23,35)43)18-13-25(38)45-16-18/h13,17,19-24,26-33,37,39-43H,5-12,14-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCSKUSUYQVKDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

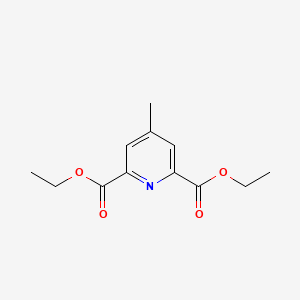

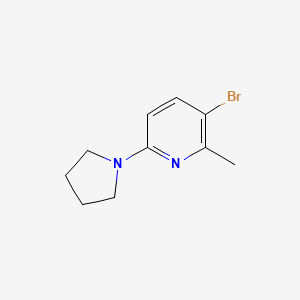

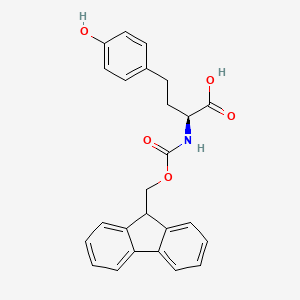

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[(trifluoromethyl)thio]pyridine](/img/structure/B598325.png)

![trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile](/img/structure/B598334.png)

![6-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B598336.png)

![Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanone](/img/structure/B598342.png)